CVT-3248
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Overview
Description
CVT-3248, also known as RS-101647, is a bio-active chemical compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 g/mol . It is primarily used in scientific research due to its biological activity.
Preparation Methods
The preparation of CVT-3248 involves synthetic routes that typically include the following steps:
Chemical Reactions Analysis
CVT-3248 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
CVT-3248 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological pathways.
Medicine: It has potential therapeutic applications and is studied for its effects on various medical conditions.
Industry: It is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of CVT-3248 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various signaling pathways .
Comparison with Similar Compounds
CVT-3248 can be compared with other similar compounds, such as:
Ranolazine: Both compounds are piperazine derivatives and have similar biological activities. .
CVT-2512, CVT-2513, CVT-2514, CVT-2738, and CVT-4786: These compounds are metabolites of ranolazine and share similar biological activities with this compound.
Properties
CAS No. |
172430-50-1 |
---|---|
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
N-[2-(hydroxymethyl)-6-methylphenyl]-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C14H21N3O2/c1-11-3-2-4-12(10-18)14(11)16-13(19)9-17-7-5-15-6-8-17/h2-4,15,18H,5-10H2,1H3,(H,16,19) |
InChI Key |
HFQNBAUUNYKQRF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)CO)NC(=O)CN2CCNCC2 |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)NC(=O)CN2CCNCC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CVT-3248; CVT 3248; CVT3248; RS-101647; UNII-L58PM3303I. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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